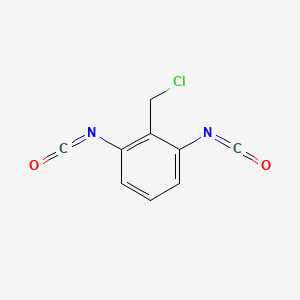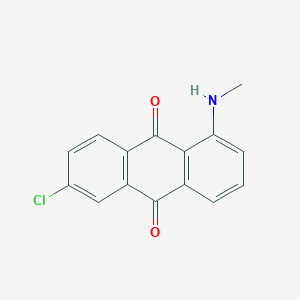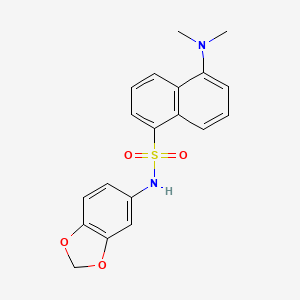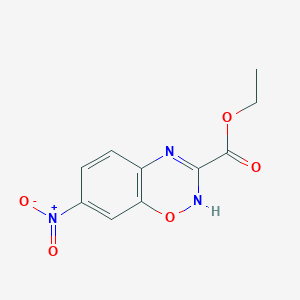![molecular formula C12H12N2S2 B14601842 2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]- CAS No. 60367-58-0](/img/structure/B14601842.png)
2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]- is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]- typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using a suitable nucleophile to introduce the cyano group.
Condensation reactions: Combining smaller molecules to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:
Catalytic processes: Using catalysts to enhance reaction rates.
Purification techniques: Employing methods such as distillation or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the cyano group to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in biochemical studies.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]- exerts its effects involves interactions with molecular targets and pathways. This may include:
Binding to specific receptors: Influencing biological processes.
Inhibition or activation of enzymes: Modulating metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propenenitrile derivatives: Compounds with similar structures but different substituents.
Nitriles: Other compounds containing the cyano group.
Uniqueness
2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
60367-58-0 |
|---|---|
Molecular Formula |
C12H12N2S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-(benzylideneamino)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H12N2S2/c1-15-12(16-2)11(8-13)14-9-10-6-4-3-5-7-10/h3-7,9H,1-2H3 |
InChI Key |
OWXRARCWSJNVFO-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)N=CC1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)

![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)


![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)

![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)

![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)
